Tryptophan tryptophylquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

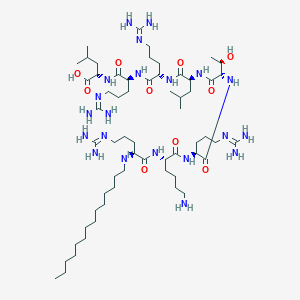

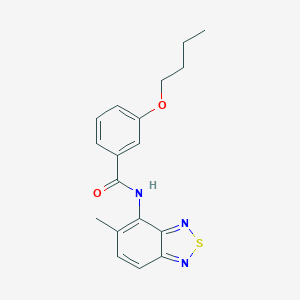

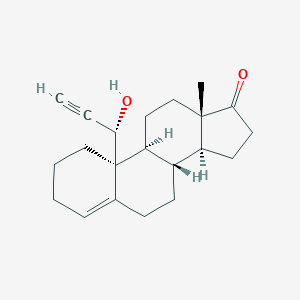

Tryptophan tryptophylquinone (TTQ) is a cofactor found in certain enzymes that catalyze oxidation reactions. It is a derivative of the amino acid tryptophan and is formed by a post-translational modification of the protein backbone. TTQ is essential for the function of these enzymes and plays a crucial role in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Tryptophan tryptophylquinone is still not fully understood, but it is thought to involve the transfer of electrons between the enzyme and its substrate. This compound is thought to act as a redox cofactor, helping to transfer electrons during the oxidation-reduction reactions catalyzed by these enzymes.

Biochemical and Physiological Effects

This compound has a number of biochemical and physiological effects, including the regulation of metabolism and the biosynthesis of certain amino acids. It also plays a role in the breakdown of alcohol and other dietary amines. In addition, this compound has been shown to have antioxidant properties, helping to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Tryptophan tryptophylquinone has a number of advantages for use in lab experiments, including its stability and its ability to catalyze a wide range of oxidation-reduction reactions. However, its complex synthesis and the difficulty of working with enzymes that contain this compound can make it challenging to use in certain experiments.

Future Directions

There are a number of future directions for research on Tryptophan tryptophylquinone, including the development of new methods for synthesizing the molecule and the study of its role in various biological processes. In addition, researchers are interested in exploring the potential therapeutic applications of this compound, including its use as an antioxidant and in the treatment of certain metabolic disorders.

Conclusion

This compound is a complex molecule that plays a crucial role in a number of biological processes. Its synthesis and mechanism of action are still not fully understood, but recent research has shed light on some of the key steps involved. This compound has a number of advantages for use in lab experiments, but its complexity can make it challenging to work with. There are a number of future directions for research on this compound, including the study of its role in various biological processes and its potential therapeutic applications.

Synthesis Methods

The synthesis of Tryptophan tryptophylquinone involves a complex series of enzymatic reactions that occur after the protein has been synthesized. The first step is the formation of a precursor molecule, which is then modified by a series of enzymes to form the final this compound molecule. The details of this process are still not fully understood, but recent research has shed light on some of the key steps involved.

Scientific Research Applications

Tryptophan tryptophylquinone has been the subject of extensive scientific research due to its importance in various biological processes. It is found in a number of enzymes that play important roles in metabolism, including alcohol dehydrogenase, trimethylamine dehydrogenase, and lysine-2,3-aminomutase. These enzymes are involved in the breakdown of alcohol, the metabolism of dietary amines, and the biosynthesis of certain amino acids, respectively.

properties

CAS RN |

134645-25-3 |

|---|---|

Molecular Formula |

C22H20N4O6 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

2-amino-3-[2-[3-(2-carboxyethyl)-6,7-dihydroxy-2-iminoindol-4-yl]-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C22H20N4O6/c23-13(22(31)32)7-11-9-3-1-2-4-14(9)25-18(11)12-8-15(27)20(30)19-17(12)10(21(24)26-19)5-6-16(28)29/h1-4,8,13,24-25,27,30H,5-7,23H2,(H,28,29)(H,31,32) |

InChI Key |

FBZAAMONQBDWHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |

synonyms |

4-(2'-tryptophyl)tryptophan-6,7-dione tryptophan tryptophylquinone tryptophan-tryptophan quinone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)